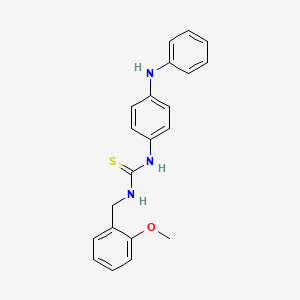

N-(4-anilinophenyl)-N'-(2-methoxybenzyl)thiourea

Übersicht

Beschreibung

Synthesis Analysis

Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines, which can be adapted to create a wide range of substituted thioureas including those with methoxybenzyl and anilinophenyl substituents. The synthesis process can involve phase transfer catalysis at room temperature, ensuring selective formation of the thiourea derivative with desired substituents (Jingdan Hu et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of thiourea derivatives often involves X-ray diffraction techniques, revealing configurations such as trans-cis relative to the thiourea moiety. These analyses provide insight into the molecular orientation and how substituents influence the overall structure (M. Yusof et al., 2005).

Chemical Reactions and Properties

Thioureas exhibit a range of chemical reactions, prominently featuring their role in anion binding and hydrogen bonding interactions. The presence of specific substituents can enhance these interactions, influencing the compound's reactivity and ability to form complexes (Q. Jiang et al., 2010).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility and crystallization behavior, are significantly affected by their molecular structure. Substituents like methoxy and nitro groups can alter these properties, influencing the material's phase, crystallinity, and thermal stability (Aisha Al-abbasi et al., 2011).

Chemical Properties Analysis

The chemical properties of thioureas, including their reactivity towards nucleophiles and electrophiles, are central to their utility in organic synthesis and catalysis. The electronic effects of substituents like anilinophenyl and methoxybenzyl groups play a critical role in defining these properties, affecting the compound's behavior in chemical reactions (Hamza M. Abosadiya et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Studies have focused on the synthesis and structural characterization of thiourea derivatives, including those related to N-(4-anilinophenyl)-N'-(2-methoxybenzyl)thiourea. These compounds are synthesized through the condensation of benzoylisothiocyanate with aminophenols, yielding crystalline forms that are characterized using various spectroscopic techniques and quantum chemical calculations (Abosadiya et al., 2019).

Molecular Docking and Biological Activity

- Another area of research involves the synthesis and biological evaluation of acyl thiourea derivatives, including molecular docking studies to screen against specific enzymes targeting diseases like tuberculosis and cancer. These studies highlight the potential of thiourea derivatives in drug design and discovery (Haribabu et al., 2015).

Photophysical Properties and Charge Transfer

- Research on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, including compounds with methoxy substituents, reveals insights into their photophysical properties and potential applications in materials science and photovoltaics (Yang et al., 2004).

Corrosion Inhibition

- Thiourea derivatives have been explored as corrosion inhibitors, showing effectiveness in protecting metals in various environments. This application is significant for materials science and engineering, providing insights into the development of new corrosion-resistant materials (Vasanthi et al., 2008).

Crystallography and Material Properties

- Detailed crystallographic studies on thiourea derivatives, including N-(methoxycarbonylthienylmethyl)thioureas, contribute to our understanding of their molecular structures and potential applications in designing materials with specific properties (Hu et al., 2008).

Eigenschaften

IUPAC Name |

1-(4-anilinophenyl)-3-[(2-methoxyphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-25-20-10-6-5-7-16(20)15-22-21(26)24-19-13-11-18(12-14-19)23-17-8-3-2-4-9-17/h2-14,23H,15H2,1H3,(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESQRQCVHXKEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)

![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)

![2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4614983.png)

![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4614994.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4615006.png)

![2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4615011.png)

![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)

![ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4615050.png)

![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)